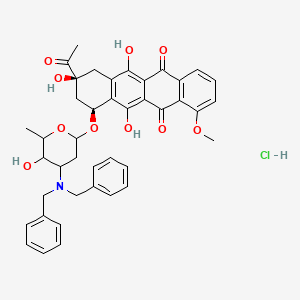

N,N-Dibenzyldaunorubicin hydrochloride

Description

Properties

CAS No. |

70878-51-2 |

|---|---|

Molecular Formula |

C41H42ClNO10 |

Molecular Weight |

744.2 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C41H41NO10.ClH/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47;/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3;1H/t22?,28?,30-,31?,36?,41-;/m0./s1 |

InChI Key |

CFPUQMKLKLOWBL-VGXRFQQFSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N,n Dibenzyldaunorubicin Hydrochloride

Strategies for N-Alkylation of Anthracyclines

The introduction of alkyl groups to the amino sugar moiety of anthracyclines, such as daunorubicin (B1662515), is a key strategy for modifying their biological properties. The synthesis of N,N-dibenzyldaunorubicin hydrochloride primarily involves the N-alkylation of the daunosamine (B1196630) sugar of daunorubicin.

Reductive Alkylation Approaches

Reductive amination, also known as reductive alkylation, is a widely employed method for the N-alkylation of primary and secondary amines. organic-chemistry.org This one-pot reaction involves the reaction of a carbonyl compound, in this case, benzaldehyde (B42025), with the primary amino group of daunorubicin to form an imine intermediate. The subsequent in-situ reduction of the imine yields the corresponding N-alkylated amine. researchgate.net For the synthesis of N,N-dibenzyldaunorubicin, this process is carried out in a stepwise or simultaneous manner to introduce two benzyl (B1604629) groups.

Utilization of Specific Reagents and Reaction Conditions

The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired N,N-dibenzyldaunorubicin and minimize the formation of byproducts. Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for reductive amination due to its mild nature and selectivity for the iminium ion over the carbonyl group at neutral or slightly acidic pH. organic-chemistry.orgnih.gov The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or a mixture of solvents, to ensure the solubility of the reactants.

The stoichiometry of the reagents, particularly the benzaldehyde and the reducing agent, needs to be carefully controlled to achieve exhaustive dibenzylation of the amino group. The reaction temperature and time are also important parameters that can influence the reaction outcome. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure the complete conversion of the starting material. researchgate.net

| Reagent/Condition | Purpose | Potential Issues |

| Daunorubicin Hydrochloride | Starting material containing the primary amine | Solubility can be a factor |

| Benzaldehyde | Source of the benzyl groups | Excess can lead to purification challenges |

| Sodium Cyanoborohydride | Reducing agent | Can reduce the C-13 ketone; toxic cyanide byproduct |

| Solvent (e.g., Methanol) | To dissolve reactants | Must be anhydrous to prevent side reactions |

| pH control | To favor imine formation and selective reduction | Can influence the rate of side reactions |

Exploration of Derivatization Routes for Enhanced Pharmacological Profiles

To improve the therapeutic index of anthracyclines, extensive research has been conducted on their chemical modification. While specific derivatization of N,N-dibenzyldaunorubicin is not extensively detailed in the available literature, general strategies applied to other anthracyclines can be considered as potential routes for its further modification.

Modifications of the Aglycone Moiety

The aglycone part of the anthracycline molecule offers several sites for chemical modification. Changes to the tetracyclic ring system can influence the drug's DNA binding affinity, topoisomerase II inhibitory activity, and generation of reactive oxygen species, which are all crucial to its mechanism of action. nih.gov For N,N-dibenzyldaunorubicin, potential modifications could include alterations at the C-4 methoxy (B1213986) group or the C-13 ketone. However, any synthetic strategy would need to be carefully designed to avoid compromising the structural integrity of the molecule.

Alterations to Saccharide Amine Substitution Patterns

The amino group on the daunosamine sugar is a primary target for modification to modulate the pharmacological properties of anthracyclines. researchgate.net In the case of N,N-dibenzyldaunorubicin, the bulky benzyl groups already present significantly alter its lipophilicity and steric profile compared to the parent compound. Further modifications could involve the introduction of different substituents on the benzyl rings or the replacement of the benzyl groups with other alkyl or aryl moieties to fine-tune the drug's properties. nih.gov The goal of such modifications is often to enhance tumor cell uptake, overcome multidrug resistance, and reduce cardiotoxicity. nih.gov

Analytical Characterization Techniques for Synthetic Products in Research Settings

The unambiguous identification and purity assessment of synthesized this compound and its derivatives are essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. cognizancejournal.comrjptonline.org A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The retention time of the compound provides a qualitative measure of its identity, while the peak area can be used for quantitative analysis.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and for obtaining structural information through fragmentation analysis. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of anthracycline derivatives. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. nih.govresearchgate.net ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to make unambiguous assignments of all the proton and carbon signals. nih.govresearchgate.net The chemical shifts of the protons and carbons in the vicinity of the N-benzyl groups would be significantly different from those of the parent daunorubicin, providing clear evidence of successful N-alkylation. researchgate.net

| Technique | Information Provided |

| HPLC | Purity assessment, reaction monitoring, quantification |

| MS (ESI, HRMS) | Molecular weight determination, structural fragmentation patterns, elemental composition |

| ¹H NMR | Number and environment of protons, proton-proton coupling |

| ¹³C NMR | Carbon skeleton of the molecule |

| 2D NMR (COSY, HSQC) | Connectivity between protons and between protons and carbons for unambiguous signal assignment |

Molecular and Cellular Mechanisms of Action of N,n Dibenzyldaunorubicin Hydrochloride

Interactions with Nucleic Acids and Topoisomerases

The interaction of N,N-dibenzyldaunorubicin hydrochloride with DNA and its subsequent impact on topoisomerase enzymes are critical to its cytotoxic effects. nih.gov

Modulation of DNA Intercalation Properties

While DNA intercalation is a hallmark of anthracycline action, modifications to the amino sugar group of daunorubicin (B1662515) significantly influence this process. The presence of bulky N-benzyl groups in N,N-dibenzyldaunorubicin alters its binding affinity and stoichiometry with DNA compared to daunorubicin. nih.gov Studies on related monomeric analogues with N-benzyl substitutions have shown a much higher binding affinity to DNA than the parent compound, daunorubicin. nih.gov This enhanced interaction is a key factor in its biological activity. nih.gov

| Compound | DNA Binding Affinity | Intercalation Stoichiometry (base pair/molecule) | Reference |

| Daunorubicin (DNR) | Standard | Not specified | nih.gov |

| Bisdaunorubicin (WP631) | Less effective binding than DNR | 6:1 and 3:1 | nih.gov |

| Monomeric DNR with N-benzyl moiety | Much higher binding than DNR | Not specified | nih.gov |

Impact on Topoisomerase Enzyme Activity

This compound acts as a catalytic inhibitor of topoisomerase II. nih.gov Unlike doxorubicin (B1662922), which stabilizes the topoisomerase II/DNA cleavable complex and stimulates DNA scission, N-benzyl substitution alters this mechanism. nih.gov N-benzyladriamycin (a related compound) inhibits topoisomerase II activity by preventing its initial non-covalent binding to DNA. nih.gov This catalytic inhibition is achieved by prohibiting the enzyme's access to its DNA binding sites due to the compound's potent DNA intercalation. nih.gov This demonstrates that specific substitutions on the aminosugar can fundamentally change the mechanism of topoisomerase II inhibition. nih.gov

| Compound | Mechanism of Topoisomerase II Inhibition | Effect on Cleavable Complex | Reference |

| Doxorubicin (DOX) | Stabilization of topoisomerase II/DNA cleavable complex, stimulating DNA scission | Stabilizes | nih.gov |

| N-benzyladriamycin (AD 288) | Catalytic inhibitor; prevents non-covalent binding of topoisomerase II to DNA | Does not stabilize | nih.gov |

Chromatin Remodeling and Epigenetic Effects

Recent research has highlighted the significant role of chromatin damage, independent of DNA damage, in the cytotoxicity of certain anthracyclines. nih.gov

Role of Histone Eviction in Cytotoxicity

A key mechanism of action for some anthracycline derivatives is the eviction of histones from chromatin. nih.govnih.gov This process is dependent on the amino sugar group. nih.gov For instance, N,N-dimethyldoxorubicin, a compound structurally related to N,N-dibenzyldaunorubicin, retains the ability to evict histones. nih.gov This histone eviction is considered a form of "chromatin damage" and is suggested to be a major contributor to the cytotoxic effects of these modified anthracyclines. nih.gov The process does not appear to be dependent on ATP-dependent chromatin remodeling enzymes. nih.gov

Differentiation from DNA Double-Strand Break Induction

A crucial distinction in the mechanism of N,N-dibenzyldaunorubicin and related N,N-dialkylated anthracyclines is the uncoupling of chromatin damage from DNA double-strand break (DSB) induction. nih.gov While traditional anthracyclines like doxorubicin induce both DSBs and chromatin damage, modifications such as N,N-dimethylation of the amine group abolish the DNA-damaging activity while preserving the capacity for histone eviction. nih.gov This suggests that the cytotoxicity of these compounds may primarily stem from chromatin damage rather than the induction of DNA lesions. nih.gov

| Compound/Activity | DNA Double-Strand Break Induction | Histone Eviction | Primary Cytotoxic Mechanism | Reference |

| Doxorubicin | Yes | Yes | DNA Damage & Chromatin Damage | nih.gov |

| N,N-dimethyldoxorubicin | No | Yes | Chromatin Damage | nih.gov |

Molecular Targets and Signaling Pathways Beyond DNA Interaction

While the primary focus of N,N-dibenzyldaunorubicin research has been on its interaction with DNA and chromatin, the broader class of anthracyclines is known to have effects that extend beyond direct DNA targeting. These can include the generation of reactive oxygen species and interference with various cellular signaling pathways. drugbank.comdrugbank.com However, specific research delineating the unique molecular targets and signaling pathways affected by this compound, independent of its DNA and chromatin interactions, is limited. Future studies are needed to explore these potential alternative mechanisms.

Potential Involvement of Unconventional Binding Sites

The established mechanism for anthracyclines like daunorubicin involves intercalation into the DNA double helix. This process involves the planar aromatic portion of the molecule inserting itself between DNA base pairs, while the daunosamine (B1196630) sugar sits (B43327) in the minor groove. However, the bulky N,N-dibenzyl substitution on the daunosamine sugar of this compound introduces the potential for unconventional binding interactions that may differ from its parent compound.

The increased lipophilicity conferred by the benzyl (B1604629) groups could lead to enhanced interactions with cellular membranes. This suggests that this compound might not only passively diffuse through the cell membrane but could also exhibit stronger binding to or partitioning within the lipid bilayer. Such interactions could alter membrane fluidity and the function of membrane-associated proteins, representing an unconventional mode of action compared to the primary DNA-targeting effects of daunorubicin.

Furthermore, the dibenzyl groups could influence the compound's interaction with DNA and topoisomerase II. The steric hindrance imposed by these large substituents might alter the preferred DNA binding sequence or the geometry of the intercalation complex. It is also plausible that these groups could interact with hydrophobic pockets in topoisomerase II or other associated proteins, leading to a modified or novel mode of enzyme inhibition. Research on N-benzyladriamycin (AD 288), a doxorubicin analog, has shown that substitutions on the aminosugar can indeed alter the mechanism of topoisomerase II inhibition. Unlike doxorubicin, which stabilizes the topoisomerase II-DNA cleavage complex, N-benzyladriamycin acts as a catalytic inhibitor, preventing the enzyme from binding to DNA. This suggests that this compound might also exhibit a distinct inhibitory profile against topoisomerase II.

While specific unconventional binding sites for this compound have not been definitively identified in the literature, the structural modifications strongly suggest a departure from the classical binding modes of daunorubicin.

| Compound | Potential Binding Sites | Implied Consequence of Binding |

| Daunorubicin | DNA (intercalation), Topoisomerase II | Inhibition of DNA replication and transcription, DNA strand breaks |

| This compound | DNA (potentially altered intercalation), Topoisomerase II (potentially altered inhibition), Cellular Membranes (increased affinity) | Altered DNA interaction, potentially novel enzyme inhibition, disruption of membrane function |

Cellular Processes Influenced by the Compound's Activity

The interaction of this compound with its molecular targets initiates a cascade of events that disrupt various cellular processes, ultimately leading to cytotoxicity.

DNA Replication and Transcription: By intercalating into DNA and inhibiting topoisomerase II, this compound is expected to interfere with DNA replication and transcription, similar to daunorubicin. The stabilization of the topoisomerase II-DNA complex after DNA cleavage prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers cell cycle arrest and activates DNA repair pathways. If the damage is too extensive, the cell is directed towards apoptosis.

Cellular Signaling and Apoptosis: The cellular response to the damage induced by anthracyclines is complex and involves multiple signaling pathways. DNA damage can activate pathways that lead to programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The interaction of this compound with cellular membranes could also trigger apoptotic signaling. For instance, alterations in membrane lipid composition and fluidity can activate signaling cascades that contribute to the apoptotic process.

Cellular Uptake and Distribution: The increased lipophilicity of this compound is likely to enhance its cellular uptake compared to daunorubicin. This could lead to higher intracellular concentrations and potentially a different subcellular distribution. While daunorubicin is known to accumulate in the nucleus, the dibenzyl derivative might show increased localization in cellular membranes, including the mitochondrial and endoplasmic reticulum membranes, which could trigger additional cytotoxic effects.

| Cellular Process | Effect of Daunorubicin | Potential Effect of this compound |

| DNA Replication | Inhibition | Potentially enhanced or altered inhibition |

| Transcription | Inhibition | Potentially enhanced or altered inhibition |

| Cell Cycle | Arrest | Arrest |

| Apoptosis | Induction | Potentially enhanced induction via multiple pathways |

| Cellular Uptake | Passive diffusion | Enhanced uptake due to increased lipophilicity |

Structure Activity Relationship Sar Studies of N,n Dibenzyldaunorubicin Hydrochloride and Analogues

Correlating Structural Modifications with Preclinical Cytotoxicity Profiles

The cytotoxic potency of anthracyclines is intricately linked to their chemical structure. Modifications to either the tetracyclic aglycone or the daunosamine (B1196630) sugar moiety can lead to substantial changes in efficacy, mechanism of action, and resistance profiles.

The aglycone, or daunorubicinone, is the planar tetracyclic portion of the molecule responsible for intercalating between DNA base pairs. This intercalation is a critical step in the drug's mechanism of action, which involves the stabilization of a ternary complex with DNA and topoisomerase II, leading to double-strand breaks and apoptosis. medchemexpress.eu

N,N-Dibenzyldaunorubicin hydrochloride features a tertiary amine, where the two hydrogen atoms of daunorubicin's primary amino group are replaced by benzyl (B1604629) groups. This modification introduces significant steric bulk and increases the lipophilicity of the sugar moiety. Studies on related N,N-dimethyl analogues have shown that such tertiary amines can lead to compounds with enhanced cytotoxicity compared to the parent drug. nih.govnih.gov The nature of the substituent on the 3'-N position is a key determinant of the drug's ability to act as a strong DNA intercalator and a potent cytotoxic agent. researchgate.netnih.gov Tertiary amine substitution can influence how the sugar moiety fits into the minor groove of DNA, thereby affecting the stability of the drug-DNA-topoisomerase II complex.

N-alkylation of the daunosamine amino group is a widely used strategy to generate novel anthracycline analogues with potentially enhanced efficacy. dntb.gov.ua The introduction of alkyl or arylalkyl groups, such as the benzyl groups in N,N-Dibenzyldaunorubicin, can have profound effects on cytotoxicity.

Research indicates that N-alkylation can lead to several advantageous changes:

Increased Potency: Certain N-alkylated derivatives have demonstrated significantly higher cytotoxic potency than daunorubicin (B1662515). For instance, some N-substituted daunorubicin analogues were found to be up to 100 times more cytotoxic against specific cancer cell lines. nih.gov

Overcoming Resistance: Multidrug resistance (MDR) is a major obstacle in chemotherapy and is often mediated by efflux pumps like P-glycoprotein (P-gp). N-alkylation, particularly N-dimethylation, has been shown to produce analogues that are poor substrates for these transporters, allowing them to circumvent resistance. nih.gov

Altered Mechanism of Action: N,N-dimethylation of the sugar moiety can shift the drug's primary mechanism from DNA damage to chromatin-damaging activity (histone eviction). This change may be associated with a more favorable toxicity profile, particularly reduced cardiotoxicity, without compromising anticancer efficacy. nih.govnih.gov

The table below presents comparative cytotoxicity data for daunorubicin and some of its N-alkylated analogues, illustrating the impact of these structural modifications.

| Compound | Modification | Target Cell Line | IC50 (µM) | Fold Change vs. Daunorubicin |

|---|---|---|---|---|

| Daunorubicin | Primary Amine (Reference) | MCF7 | 0.25 | 1.0 |

| N-Monobenzyl Daunorubicin | Secondary Amine | MCF7 | 0.015 | 16.7x more potent |

| N,N-Dimethyl-idarubicin | Tertiary Amine | K562 (WT) | 0.004 | (vs. Idarubicin) |

| N,N-Dimethyl-idarubicin | Tertiary Amine | K562 (ABCB1-overexpressing) | 0.015 | (vs. Idarubicin) |

| N-(2,3,4-trimethoxybenzyl)daunorubicin | Secondary Amine | A549 | 0.0005 | ~100x more potent |

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand the molecular basis of their interactions with biological targets. These in silico methods are integral to modern drug design and SAR studies.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com In the context of daunorubicin analogues, QSAR models can be developed to predict cytotoxicity based on calculated molecular descriptors.

The process involves:

Descriptor Calculation: A set of numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters, molecular weight) of the molecules is calculated. For N,N-Dibenzyldaunorubicin, key descriptors would include a significantly increased logP value (lipophilicity) and greater molecular volume due to the benzyl groups.

Model Building: A mathematical model is constructed using statistical methods to correlate these descriptors with the experimentally determined cytotoxicity (e.g., IC50 values) for a training set of related anthracycline analogues.

Prediction: Once validated, the QSAR model can be used to predict the cytotoxic activity of new, untested analogues, thereby guiding the synthesis of the most promising candidates.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., N,N-Dibenzyldaunorubicin) to a second molecule (the receptor, e.g., the DNA-topoisomerase II complex). researchgate.netnih.gov This method provides invaluable insights into the specific molecular interactions that govern the drug's activity.

For daunorubicin and its analogues, docking simulations are typically performed with a model of DNA complexed with topoisomerase II. The simulations confirm that the planar aglycone intercalates between DNA base pairs, while the daunosamine sugar resides in the DNA minor groove. nih.gov The introduction of the two bulky benzyl groups in N,N-Dibenzyldaunorubicin would be expected to have a significant impact on its binding within the minor groove. Docking simulations can help to:

Predict Binding Conformation: Determine the most stable three-dimensional arrangement of the drug within the binding site.

Analyze Interactions: Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and the DNA or enzyme. The phenyl rings of the benzyl groups would likely form extensive hydrophobic and pi-stacking interactions with the walls of the DNA minor groove.

Estimate Binding Affinity: Calculate a scoring function that estimates the binding free energy, which can be correlated with biological activity.

These simulations can explain how modifications like N-dibenzylation alter binding affinity and specificity, thereby rationalizing the observed changes in cytotoxic potency. researchgate.net

Density Functional Theory (DFT) Applications in Conformation and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the electronic structure, conformation, and reactivity of complex molecules like this compound. While specific DFT studies on this compound are not extensively available in publicly accessible literature, the application of DFT to its parent compound, daunorubicin, and other analogues provides a framework for understanding its molecular properties.

Furthermore, DFT can be employed to analyze the molecule's reactivity through the calculation of various electronic descriptors. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. This is particularly relevant for understanding the metabolic activation of this compound, which is believed to be a prodrug. DFT can help to predict the sites of enzymatic action, such as N-debenzylation, which would lead to the release of the active form of the drug.

Another important application of DFT is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in drug-receptor binding. For this compound, the MEP can help to predict how the introduction of the nonpolar benzyl groups alters its interaction with the DNA helix and cellular enzymes compared to the parent compound, daunorubicin.

Preclinical Efficacy and Selectivity Studies of N,n Dibenzyldaunorubicin Hydrochloride

Comparative Preclinical Efficacy with Parent Anthracyclines and Other Analogues

The preclinical evaluation of novel anthracycline analogues is crucial for identifying compounds with improved therapeutic indices compared to established agents like daunorubicin (B1662515) and doxorubicin (B1662922). Such studies typically involve head-to-head comparisons of cytotoxic activity in various cancer cell lines, including those exhibiting multidrug resistance (MDR), and assessments of antitumor efficacy in animal models. While extensive research has been conducted on numerous derivatives of daunorubicin, specific comparative preclinical efficacy data for N,N-Dibenzyldaunorubicin hydrochloride remains limited in the public domain.

Research into new N-substituted derivatives of daunorubicin has been an area of interest for enhancing antitumor activity. nih.gov Studies on other N-enamine derivatives of daunorubicin and doxorubicin have been conducted to evaluate their antileukemic activity both in vitro and in vivo. nih.gov For instance, certain analogues have demonstrated significant antitumor activity against murine P388 leukemia. nih.gov The primary goals of these modifications are often to overcome the mechanisms of resistance that limit the efficacy of parent anthracyclines and to reduce dose-limiting toxicities.

In the broader context of anthracycline development, comparative studies of analogues such as idarubicin (B193468) have shown that structural modifications can lead to compounds with greater potency and the ability to circumvent drug resistance. nih.govnih.gov For example, idarubicin has demonstrated a partial but significant effect against daunorubicin-resistant P388 leukemia, a model where daunorubicin itself is inactive. nih.gov Such findings underscore the potential for new analogues to offer advantages over existing therapies. The evaluation of these analogues often includes determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines to quantify and compare their cytotoxic potency. researchgate.net

The development of drug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), is a significant challenge with parent anthracyclines. nih.gov Preclinical studies on other anthracycline formulations, such as liposomal preparations of daunorubicin and doxorubicin, have been conducted to investigate their ability to bypass these resistance mechanisms in resistant K562 leukemia cells. nih.gov

Mechanisms of Resistance to N,n Dibenzyldaunorubicin Hydrochloride at the Cellular Level

Role of Drug Efflux Pumps in Reduced Intracellular Accumulation

A primary mechanism of resistance to many chemotherapeutic drugs, including anthracyclines, is the reduction of the intracellular drug concentration to sub-lethal levels. nih.gov This is often accomplished by the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps. nih.gov

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a well-characterized 170-kDa transmembrane glycoprotein (B1211001) that actively transports a wide range of xenobiotics out of the cell. nih.govbiorxiv.org Overexpression of P-gp is a common feature in multidrug-resistant (MDR) cancer cells. nih.gov This efflux pump utilizes the energy from ATP hydrolysis to expel cytotoxic agents, including anthracyclines like doxorubicin (B1662922) and likely its analogue N,N-Dibenzyldaunorubicin hydrochloride, thereby preventing them from reaching their intracellular targets and exerting their therapeutic effect. nih.govbiorxiv.org The increased expression of P-gp has been strongly correlated with chemoresistance in various cancer types. nih.gov

Preclinical research has demonstrated that the resistance mediated by P-gp can be reversed by various modulators. These agents can restore the sensitivity of resistant cells to chemotherapeutic drugs. nih.govnih.gov Modulators can act through different mechanisms, including competitive inhibition of the P-gp pump or by affecting the cellular energy metabolism that fuels the pump's activity. mdpi.com For instance, calcium channel blockers like verapamil (B1683045) have been shown to inhibit P-gp and increase the intracellular accumulation of anthracyclines in resistant cells. nih.govnih.gov Similarly, other compounds have been investigated for their ability to modulate P-gp activity and reverse doxorubicin resistance in preclinical models, suggesting a potential strategy to overcome resistance to related compounds. nih.gov

Below is a table summarizing the effect of a P-gp modulator on the cytotoxicity of Doxorubicin in a P-gp-expressing cell line.

| Cell Line | Treatment | IC50 of Doxorubicin (ng/ml) |

| K562 (non-expressing) | Doxorubicin alone | Marginally Affected by Modulator |

| K562-Dox (P-gp-expressing) | Doxorubicin alone | 60000 |

| K562-Dox (P-gp-expressing) | Doxorubicin + 10 µM Lomerizine (B1675043) | 800 |

| Data derived from a study on the effects of lomerizine on doxorubicin cytotoxicity. nih.gov |

Alterations in Molecular Targets

Another significant mechanism of resistance involves changes to the intracellular targets of the drug. For anthracyclines, a key target is the enzyme DNA topoisomerase II.

Anthracyclines like daunorubicin (B1662515) exert their cytotoxic effects in part by stabilizing the complex between DNA and topoisomerase II, leading to DNA strand breaks and apoptosis. nih.govresearchgate.net Resistance can arise from either a decrease in the expression of topoisomerase II or mutations in the enzyme that reduce its affinity for the drug. mdpi.com For 3'-N-alkyl substituted daunorubicin analogues, a category that includes N,N-Dibenzyldaunorubicin, studies have shown that modifications at this position can significantly impact the interaction with topoisomerase II. nih.govresearchgate.net Some of these analogues, while still cytotoxic, did not induce the formation of topoisomerase II-DNA cleavable complexes in purified systems, suggesting that their mechanism of action might be altered or that they are less dependent on this specific interaction for their cytotoxic effect. nih.govresearchgate.net This implies that resistance to this compound could be associated with cellular adaptations that are less reliant on topoisomerase II levels.

Intracellular Drug Tolerance and Distribution

Even when the drug enters the cell, mechanisms that limit its ability to reach and interact with its target can contribute to resistance.

The resistance index (RI) is a measure of how much more resistant a particular cell line is to a drug compared to a sensitive parent line. mdpi.com A key factor influencing the RI for anthracyclines is the net intracellular accumulation of the drug. nih.gov Reduced accumulation, often due to P-gp-mediated efflux, is a major contributor to a high resistance index. nih.gov Studies on daunorubicin and its analogues have shown that in resistant cells, the intracellular accumulation of the drug is significantly lower than in sensitive cells. nih.gov The ability of a drug to accumulate within the cell is therefore inversely correlated with the level of resistance. Verapamil has been shown to increase the accumulation of anthracyclines in resistant cells, thereby reducing the resistance. nih.gov

The following table illustrates the difference in drug accumulation between sensitive and resistant cell lines for two anthracyclines.

| Cell Line | Drug | Relative Accumulation |

| K562 (Sensitive) | Daunorubicin | Higher |

| K562 (Resistant) | Daunorubicin | Lower |

| K562 (Sensitive) | Idarubicin (B193468) | Higher |

| K562 (Resistant) | Idarubicin | Lower |

| Comparative data on drug accumulation in sensitive and multidrug-resistant human leukemia cells. nih.gov |

Nuclear/Cytoplasmic Distribution Dynamics in Resistant Cells

No specific data is available in the reviewed literature regarding the nuclear and cytoplasmic distribution dynamics of this compound in resistant cell lines.

Involvement of Signaling Pathways in Resistance Development

There is no specific information in the reviewed literature detailing the role of Protein Kinase C (PKC) in the development of a multidrug resistance phenotype to this compound.

Advanced Preclinical Delivery Systems for N,n Dibenzyldaunorubicin Hydrochloride

Nanoparticle-Based Approaches for Targeted Delivery

Nanoparticles are utilized in drug delivery to improve the therapeutic index of anticancer agents by enhancing their solubility, stability, and circulation time, and by enabling targeted delivery to tumor tissues. However, specific research on the encapsulation or conjugation of N,N-Dibenzyldaunorubicin hydrochloride with such systems has not been identified.

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers, are designed to encapsulate therapeutic agents and release them in a controlled manner. This approach can reduce systemic toxicity and improve efficacy. There are currently no available studies detailing the formulation of this compound within polymeric nanoparticles or reporting on their release kinetics and efficacy in preclinical models.

Metallic Nanoparticles in Preclinical Formulations

Metallic nanoparticles, such as gold or iron oxide nanoparticles, offer unique properties for drug delivery, including the potential for image-guided therapy and hyperthermia applications. Research specifically exploring the use of metallic nanoparticles as carriers for this compound in preclinical settings is not present in the reviewed literature.

Strategies for Enhancing Bioavailability and Stability in Preclinical Models

The bioavailability and stability of a drug are critical factors influencing its therapeutic potential. Various strategies, including formulation with absorption enhancers or protective carriers, are employed to improve these parameters. At present, there are no published studies that specifically investigate methods to enhance the bioavailability or stability of this compound in preclinical models.

Innovative Delivery Technologies for Preclinical Exploration (e.g., Osmotic Pumps, Magnetic Nanoparticles)

Innovative delivery technologies are continuously being explored to provide more precise and effective drug administration in preclinical research. Osmotic pumps can provide continuous and controlled drug delivery, while magnetic nanoparticles can be guided to a target site using an external magnetic field. Despite the potential benefits of these technologies, their application in the preclinical exploration of this compound has not been documented in the scientific literature.

Future Directions and Theoretical Implications in N,n Dibenzyldaunorubicin Hydrochloride Research

Elucidating Novel Molecular Targets and Pathways

The parent compound, daunorubicin (B1662515), is known to exert its cytotoxic effects through a variety of mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II. However, it also influences a complex network of cellular signaling pathways. Future research on N,N-Dibenzyldaunorubicin hydrochloride should aim to identify whether the addition of the dibenzyl groups alters its interaction with known targets or enables it to engage novel molecular pathways.

Daunorubicin is known to activate several signaling cascades, including the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK), and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation. nih.gov It also influences transcription factors like NF-κB and the Fas/Fas-ligand system. nih.gov A crucial area of future study will be to conduct comparative analyses to determine how this compound modulates these pathways differently from daunorubicin. For instance, does it show enhanced or diminished activation of specific kinases or transcription factors? Such studies could reveal a more nuanced mechanism of action, potentially with a different efficacy or cellular response profile.

Table 1: Potential Molecular Pathways for Investigation with this compound

| Pathway | Known Role with Daunorubicin | Potential for Novel Interaction with this compound |

|---|---|---|

| Sphingomyelin-Ceramide Pathway | Activated by daunorubicin, leading to downstream signaling events. nih.gov | The lipophilic dibenzyl groups may alter membrane interactions, potentially leading to a more potent or differential activation of this pathway. |

| MAPK/JNK Pathway | Activated in response to daunorubicin-induced cellular stress. nih.gov | Investigation is needed to see if the modified structure of this compound leads to a different stress response and subsequent pathway activation. |

| NF-κB Pathway | Modulated by daunorubicin, influencing cell survival and apoptosis. nih.gov | The unique chemical structure could lead to a different pattern of NF-κB regulation, which could have implications for its anti-cancer activity. |

| Fas/Fas-Ligand System | Implicated in daunorubicin-induced apoptosis. nih.gov | It would be valuable to explore if this compound has a more direct or potent effect on this death receptor pathway. |

Computational Drug Design for Next-Generation Anthracycline Analogues

Computational methods are indispensable tools in modern drug discovery, offering a "virtual shortcut" to expedite the process and reduce costs. beilstein-journals.org For this compound, computational approaches can be pivotal in designing the next generation of anthracycline analogues with improved therapeutic profiles. Both structure-based and ligand-based drug design methodologies can be employed. nih.govnih.gov

Structure-based drug design (SBDD) would rely on the 3D structures of potential biological targets. nih.gov Techniques like molecular docking and molecular dynamics simulations could be used to predict how modifications to the N,N-dibenzyldaunorubicin structure would affect its binding affinity and interaction with targets like DNA and topoisomerase II. researchgate.netmdpi.com This could guide the synthesis of new derivatives with potentially higher potency or selectivity.

Ligand-based drug design (LBDD), on the other hand, can be utilized even without a known 3D structure of the target. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling can identify the key chemical features required for the biological activity of this compound. mdpi.com These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates. researchgate.net

Table 2: Computational Approaches for Designing this compound Analogues

| Computational Method | Application in Analogue Design | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulating the binding of this compound and its potential analogues to the 3D structures of known and novel targets. mdpi.com | Identification of structural modifications that enhance binding affinity and specificity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the drug-target complex over time to assess stability and interaction patterns. researchgate.net | A deeper understanding of the binding mechanism, guiding the design of more stable and effective compounds. |

| QSAR Modeling | Developing mathematical models that correlate the chemical structure of this compound and its analogues with their biological activity. mdpi.com | Prediction of the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features in this compound that are responsible for its biological activity. mdpi.com | Creation of a template for designing novel molecules with similar or improved activity. |

Development of Strategies to Overcome Preclinical Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. mdpi.com Resistance to anthracyclines can occur through various mechanisms, including increased drug efflux, alterations in drug targets, and activation of pro-survival pathways. nih.gov Future research should focus on anticipating and overcoming potential resistance mechanisms to this compound in preclinical models. mdpi.com

One approach is to use functional genomics screens, such as CRISPR-Cas9, to identify genes whose loss or mutation confers resistance to this compound. nih.gov This can reveal novel resistance pathways that could be targeted with combination therapies. For instance, if resistance is found to be mediated by the upregulation of a specific signaling pathway, a combination of this compound with an inhibitor of that pathway could be explored. nih.gov

Another strategy is to investigate the role of specific genetic alterations, such as gene amplification or point mutations in the drug's target, in conferring resistance. nih.govnih.gov Preclinical models with these specific alterations can be developed to test the efficacy of this compound and to screen for compounds that can overcome this resistance.

Expanding Preclinical Applications Beyond Current Therapeutic Paradigms

While anthracyclines are primarily known for their use in oncology, there is a growing interest in exploring the application of novel therapeutics in non-cancerous diseases. nih.govnih.gov The unique properties of this compound may make it a candidate for investigation in other therapeutic areas.

For example, some immunomodulatory and anti-inflammatory effects of chemotherapeutic agents have been reported. Future preclinical studies could explore the potential of this compound in autoimmune disorders or chronic inflammatory conditions. nih.gov Given that some therapies initially developed for cancer are being repurposed, it is plausible that this compound could have effects on cellular processes relevant to diseases beyond cancer. nih.gov Initial studies would need to be conducted in relevant in vitro and in vivo models of these diseases to assess any potential therapeutic effects and to understand the underlying mechanisms of action in a non-oncological context.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of N,N-Dibenzyldaunorubicin hydrochloride in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is the primary method. Use a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Validate the method per USP guidelines by comparing retention times with reference standards (e.g., Daunorubicin Hydrochloride EP Impurity D) . Confirm purity using LC-MS for structural integrity, focusing on the molecular ion peak at m/z 563.98 (C₂₇H₂₉NO₁₀·HCl) .

Q. How can researchers differentiate this compound from structurally related anthracycline derivatives?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). The benzyl groups in N,N-Dibenzyldaunorubicin produce distinct aromatic proton signals (δ 7.2–7.4 ppm) and carbon shifts (δ 125–140 ppm) in NMR. HRMS confirms the exact mass (563.1558 g/mol) and molecular formula (C₂₇H₂₉NO₁₀·HCl) to distinguish it from non-benzylated analogs like Daunorubicin .

Q. What USP/EP requirements apply to the characterization of this compound reference standards?

- Methodological Answer : USP monographs require ≥95% purity (by HPLC), validated water content (<1% by Karl Fischer titration), and absence of unspecified impurities >0.1%. Use EP Impurity D (Daunorubicin derivative) as a system suitability marker. Ensure compliance with ICH Q2(R1) guidelines for method validation .

Advanced Research Questions

Q. How should researchers design stability-indicating studies to evaluate degradation pathways of this compound?

- Methodological Answer : Conduct forced degradation under heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via UPLC-PDA-MS, focusing on:

- Oxidative products : Look for hydroxylated or quinone derivatives.

- Hydrolytic products : Identify de-benzylated or glycoside-cleaved fragments.

Quantify degradation using peak area normalization against fresh samples .

Q. What strategies resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Address metabolic differences by:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite identification : Incubate the compound with liver microsomes and compare metabolites across species.

- Solubility optimization : Use PEG-based formulations to enhance in vivo solubility if precipitation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.